Dibenzo[b,d]furan-3-ylboronic acid CAS 395087-89-5 properties
Dibenzo[b,d]furan-3-ylboronic acid CAS 395087-89-5 properties
An In-depth Technical Guide to Dibenzo[b,d]furan-3-ylboronic acid (CAS 395087-89-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzo[b,d]furan-3-ylboronic acid is a specialized heterocyclic organoboron compound that has emerged as a critical building block in the synthesis of advanced organic materials. Its rigid, planar dibenzofuran core imparts desirable thermal stability and electronic properties, making it a valuable synthon for molecules used in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive technical overview of its properties, a validated synthetic approach, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers in materials science and medicinal chemistry.
The Dibenzofuran Scaffold: A Privileged Core Structure
The dibenzofuran moiety is a three-ring heterocyclic system consisting of two benzene rings fused to a central furan ring. This planar, aromatic structure is not only thermally robust but also possesses unique electronic and photophysical properties.[1] These characteristics make it a "privileged scaffold" in two key areas:
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Materials Science: In the field of organic electronics, the rigidity of the dibenzofuran core helps to create materials with high thermal stability and well-defined charge transport pathways. This makes it an ideal component for host materials, charge transport layers, and emitters in high-performance OLED devices.[2][3][4]
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Medicinal Chemistry: The dibenzofuran framework is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5] Its ability to participate in various intermolecular interactions makes it a valuable starting point for drug design and discovery.[6]
Dibenzo[b,d]furan-3-ylboronic acid functionalizes this important scaffold with a boronic acid group, a versatile handle for constructing more complex molecules through powerful C-C bond-forming reactions.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its effective use and handling in a laboratory setting.
Core Properties
The key physicochemical data for Dibenzo[b,d]furan-3-ylboronic acid are summarized below. Note that some values are predicted based on computational models.
| Property | Value | Reference(s) |
| CAS Number | 395087-89-5 | [7] |
| Molecular Formula | C₁₂H₉BO₃ | [7] |
| Molecular Weight | 212.01 g/mol | [7] |
| Appearance | White to off-white solid powder | [8] |
| Boiling Point | 438.5 ± 37.0 °C (Predicted) | [8] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 8.20 ± 0.30 (Predicted) | [8] |
| Purity | Commercially available at ≥98% | [9] |
Safety and Handling
Dibenzo[b,d]furan-3-ylboronic acid is classified as hazardous and requires careful handling.
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GHS Classification: Warning (GHS07)[8]
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Hazard Statements:
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Precautionary Statements:
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Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[9]
Always consult the full Safety Data Sheet (SDS) from your supplier before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis and Availability
While this compound is commercially available, understanding its synthesis is crucial for quality assessment. The standard and most logical method for preparing aryl boronic acids is through the borylation of an aryl halide.
It is important to note a common error in some commercial literature, which incorrectly describes the synthesis as starting from 4-bromodibenzofuran.[8] The correct precursor for the 3-ylboronic acid is 3-bromodibenzofuran . The generally accepted synthetic pathway proceeds as follows:
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Lithium-Halogen Exchange: 3-bromodibenzofuran is cooled to a low temperature (typically -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). An organolithium reagent, such as n-butyllithium, is added to perform a lithium-halogen exchange, generating a highly reactive 3-lithiodibenzofuran intermediate.
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Borylation: The organolithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.
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Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). The acidic workup hydrolyzes the boronate ester to yield the final Dibenzo[b,d]furan-3-ylboronic acid product, which often precipitates from the solution and can be isolated by filtration.
Analytical Characterization
Despite its commercial availability and application in patented technologies, detailed, peer-reviewed spectroscopic data for Dibenzo[b,d]furan-3-ylboronic acid is not readily found in the public domain. However, based on its structure, the following characteristic signals would be expected:
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¹H NMR: Multiple distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the seven protons on the dibenzofuran scaffold. The protons closest to the boronic acid group and the furan oxygen would exhibit unique chemical shifts. The two protons of the -B(OH)₂ group would likely appear as a broad singlet, which may be exchangeable with D₂O.
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¹³C NMR: Twelve distinct signals for the carbon atoms of the dibenzofuran core. The carbon atom directly attached to the boron (C3) would have a characteristic chemical shift and may appear as a broad signal due to quadrupolar relaxation of the adjacent boron atom.
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Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z value corresponding to its molecular weight (212.01).
Researchers should perform their own analytical characterization (NMR, MS, melting point) to confirm the identity and purity of the material before use.
Core Application: Suzuki-Miyaura Coupling in OLED Material Synthesis
The primary and most powerful application of Dibenzo[b,d]furan-3-ylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling is one of the most important C-C bond-forming reactions in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[1][5]
Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium catalyst:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.
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Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the dibenzofuranyl moiety) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.
Field-Proven Protocol for OLED Intermediate Synthesis
Chinese patents demonstrate the utility of Dibenzo[b,d]furan-3-ylboronic acid in synthesizing complex molecules for organic optoelectronic devices.[3][4][10][11] A representative experimental workflow derived from this literature is as follows:
Objective: Couple Dibenzo[b,d]furan-3-ylboronic acid with an aryl halide (e.g., a brominated carbazole derivative) to form a key biaryl intermediate for an OLED material.
Step-by-Step Methodology:
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Reactor Setup: To a three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the aryl halide (1.0 eq), Dibenzo[b,d]furan-3-ylboronic acid (1.1-1.3 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base.
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Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, to the flask.
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Inerting: Purge the system with nitrogen or argon for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
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Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times are typically in the range of 6-18 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., monochlorobenzene or toluene) or by column chromatography on silica gel to yield the pure biaryl product.
Conclusion
Dibenzo[b,d]furan-3-ylboronic acid (CAS 395087-89-5) is a high-value, specialized chemical intermediate. Its structural features—a rigid, electronically active dibenzofuran core functionalized with the synthetically versatile boronic acid group—make it an indispensable tool for the rational design of complex organic molecules. While its potential in medicinal chemistry is noteworthy, its most significant, field-proven application lies in the synthesis of next-generation materials for the OLED industry. A thorough understanding of its properties, synthesis, and reactivity in the Suzuki-Miyaura coupling enables researchers and developers to leverage this powerful building block to advance innovations in organic electronics.
References
- ResearchGate. (n.d.). Supporting Information. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- GG-OLED. (n.d.). Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- Google Patents. (2021). CN109952357B - Organic optoelectronic device and display device.
- Google Patents. (2022). CN115572275A - Composition for organic optoelectronic device.
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PubChem. (n.d.). Dibenzo[b,d]furan-3-ylboronic acid. Retrieved January 7, 2026, from [Link]
- Google Patents. (1979). CA1053249A - Process for the synthesis of dibenzofuran.
- Google Patents. (2020). CN111095586A - Organic optoelectronic device and display device.
- Google Patents. (2019). CN109415625A - Compound for organic photoelectric device.
- Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Furan Derivatives Manufacturers, Suppliers. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- Moustafa, G. O., et al. (2022). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules.
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Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]
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Jana, N., Nguyen, Q., & Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). dibenzo[b,d]furan-3-ylboronic acid. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- Google Patents. (2010). EP2259061A2 - Boronic acid derivatives.
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Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]
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Fakhfakh, M. A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
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